

Structural Characterization of 4-Benzylxy-3-methoxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Benzylxy-3-methoxyphenylboronic acid
Cat. No.:	B1278669

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental structural characterization data for **4-Benzylxy-3-methoxyphenylboronic acid** (CAS No. 243990-53-6) is limited. This guide provides a comprehensive overview of the expected structural features and detailed experimental protocols for its characterization based on established analytical techniques for analogous arylboronic acids.

Introduction

4-Benzylxy-3-methoxyphenylboronic acid is a member of the arylboronic acid family, a class of compounds of significant interest in organic synthesis, medicinal chemistry, and materials science. Their utility as key building blocks in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds underscores the importance of their thorough structural characterization. This technical guide outlines the expected physicochemical properties and the standard analytical methodologies for the comprehensive structural elucidation of this compound.

Physicochemical Properties

The fundamental properties of **4-Benzylxy-3-methoxyphenylboronic acid** are summarized in Table 1. These values are primarily derived from its chemical structure and information available from commercial suppliers.[\[1\]](#)

Table 1: Physicochemical Properties of **4-Benzylxy-3-methoxyphenylboronic Acid**

Property	Value	Source
CAS Number	243990-53-6	
Molecular Formula	C ₁₄ H ₁₅ BO ₄	[1]
Molecular Weight	258.08 g/mol	
Appearance	Expected to be a solid	
SMILES	B(O) (O)c1cc(c(cc1)OCc2cccc2)O C	
InChI	1S/C14H15BO4/c1-18-14-9- 12(15(16)17)7-8-13(14)19-10- 11-5-3-2-4-6-11/h2-9,16- 17H,10H2,1H3	
InChI Key	PBVVDNNISDIUSU- UHFFFAOYSA-N	

Spectroscopic Characterization

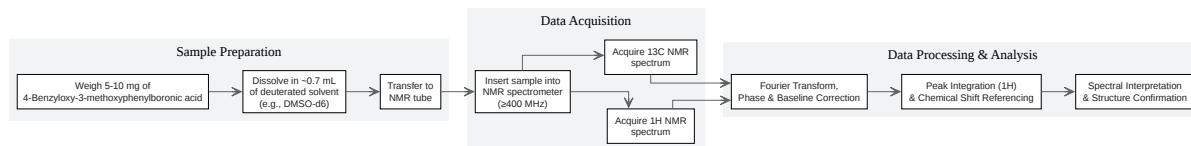
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of **4-Benzylxy-3-methoxyphenylboronic acid**.

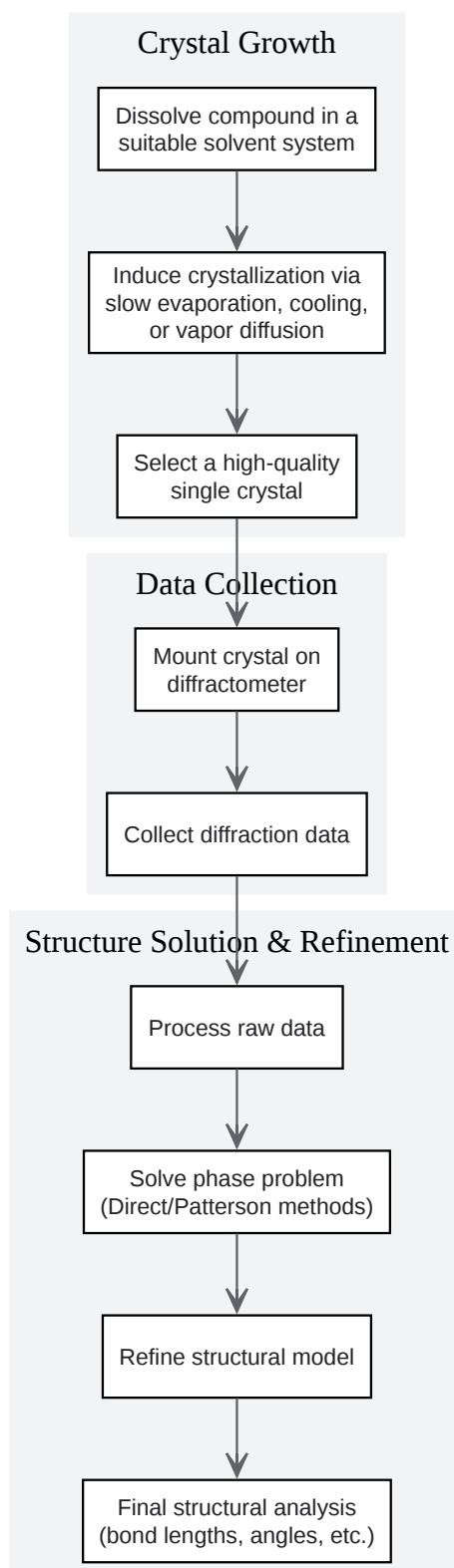
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the tendency of boronic acids to form cyclic anhydrides (boroxines), obtaining sharp and well-resolved NMR spectra can be challenging.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.0	s (broad)	2H	B(OH) ₂
7.2 - 7.5	m	5H	Phenyl H (benzyloxy group)
~7.1	d	1H	Ar-H
~7.0	dd	1H	Ar-H
~6.9	d	1H	Ar-H
~5.1	s	2H	O-CH ₂ -Ph
~3.8	s	3H	O-CH ₃


Expected ^{13}C NMR Spectral Data (in DMSO-d₆):


Chemical Shift (δ , ppm)	Assignment
~160	Ar-C-O (benzyloxy)
~150	Ar-C-O (methoxy)
~137	Ar-C (ipso, phenyl)
~130	Ar-C-B
128 - 129	Ar-C (phenyl)
~125	Ar-C
~115	Ar-C
~112	Ar-C
~70	O-CH ₂ -Ph
~56	O-CH ₃

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can influence the equilibrium between the boronic acid and its boroxine form.
- Instrument Setup:
 - Spectrometer: A 400 MHz or higher field NMR spectrometer.
 - Nuclei to be observed: ¹H and ¹³C.
 - Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Optimize acquisition parameters (e.g., number of scans, relaxation delay) to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and assign the peaks based on their chemical shifts, multiplicities, and integration values.

Diagram: General Workflow for NMR Analysis of an Arylboronic Acid

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-benzyloxy-3-methoxyphenylboronic acid - 243990-53-6 - Structure, Synthesis, Properties [organoborons.com]
- To cite this document: BenchChem. [Structural Characterization of 4-Benzyl-3-methoxyphenylboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1278669#4-benzyloxy-3-methoxyphenylboronic-acid-structural-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com